2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide
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Overview
Description
2-(4-Chloro-2-isopropyl-5-methylphenoxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide is a complex organic compound with a unique structure that combines phenoxy, cyano, and cycloheptathiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-isopropyl-5-methylphenoxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide typically involves multiple stepsCommon reagents used in these reactions include chlorinating agents, isopropylating agents, and methylating agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-isopropyl-5-methylphenoxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(4-Chloro-2-isopropyl-5-methylphenoxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-isopropyl-5-methylphenoxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-isopropyl-5-methylphenol: Shares the phenoxy group but lacks the cyano and cycloheptathiophene groups.
2-(tert-Butyl)-4-chloro-5-methylphenol: Similar structure but with a tert-butyl group instead of the isopropyl group.
Uniqueness
2-(4-Chloro-2-isopropyl-5-methylphenoxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25ClN2O2S |
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Molecular Weight |
417.0 g/mol |
IUPAC Name |
2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide |
InChI |
InChI=1S/C22H25ClN2O2S/c1-13(2)16-10-18(23)14(3)9-19(16)27-12-21(26)25-22-17(11-24)15-7-5-4-6-8-20(15)28-22/h9-10,13H,4-8,12H2,1-3H3,(H,25,26) |
InChI Key |
KWMMVFHWYRMYND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCC(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Origin of Product |
United States |
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